4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid
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Overview
Description
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H6ClFO3 and a molecular weight of 216.6 g/mol It is characterized by the presence of a chloro, fluoro, formyl, and methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the benzene ring.
Formylation: Introduction of the formyl group using reagents such as Vilsmeier-Haack reagent.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxyl group.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogen substitution reactions where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Chloro-2-fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-3-formylbenzoic acid: Lacks the methyl group.
4-Chloro-2-fluoro-5-methylbenzoic acid: Lacks the formyl group.
4-Chloro-3-formyl-5-methylbenzoic acid: Lacks the fluoro group.
Uniqueness
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c1-4-2-5(9(13)14)8(11)6(3-12)7(4)10/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZHKSMYXSRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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